Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate
Description
Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a spirocyclic diazaspiro[5.5]undecane moiety at the 4-position and a methylthio (-SMe) group at the 2-position. The ethyl carboxylate ester at the 5-position enhances solubility and modulates electronic properties. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique binding interactions with biological targets, such as kinases or enzymes involved in signaling pathways .
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-3-24-15(23)12-9-18-16(25-2)20-14(12)21-10-13(22)19-11-17(21)7-5-4-6-8-17/h9H,3-8,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJVKNKQDAKPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N2CC(=O)NCC23CCCCC3)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170746-95-7 | |
| Record name | 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undec-1-yl)-5-Pyrimidinecarboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Bicyclic Intermediates
In US20210179567A1, the synthesis begins with a bicyclic lactam derivative subjected to intramolecular cyclization. The reaction employs sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0–5°C, yielding the spirocyclic structure with 78% efficiency. The mechanism involves deprotonation of the lactam nitrogen, followed by nucleophilic attack on a carbonyl carbon to form the spiro center.
Alkylation and Ring Expansion
WO2020041770A1 describes an alternative route using a piperidine precursor. The substrate undergoes alkylation with 1,5-dibromopentane in dimethylformamide (DMF) at 80°C, forming the 11-membered spiro ring. This method achieves a higher yield (85%) but requires stringent temperature control to avoid byproduct formation.
Functionalization of the Pyrimidine Ring
The pyrimidine component, ethyl 2-(methylthio)-5-carboxylate, is synthesized through sequential substitutions.
Thiolation at the C2 Position
Introduction of the methylthio group at position 2 involves reacting 4-chloro-2-mercaptopyrimidine with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds at room temperature for 12 hours, achieving 90% conversion. Excess methyl iodide ensures complete substitution, while K₂CO₃ neutralizes liberated hydrogen iodide.
Esterification at the C5 Position
The ethyl ester group is introduced via Fischer esterification. Pyrimidine-5-carboxylic acid is refluxed with ethanol and sulfuric acid (H₂SO₄) at 110°C for 6 hours. The reaction mixture is neutralized with sodium bicarbonate (NaHCO₃), yielding the ester with 82% purity after recrystallization.
Coupling of Spirocyclic Amine and Pyrimidine
The final step involves conjugating the spirocyclic amine to the pyrimidine ring at position 4.
Nucleophilic Aromatic Substitution
In a method detailed by Protheragen-ING, the spirocyclic amine attacks a chloro-substituted pyrimidine intermediate. The reaction uses N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) at 40°C for 24 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), achieving a 68% yield.
Buchwald-Hartwig Amination
An alternative approach employs palladium catalysis. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands, the coupling occurs in toluene at 100°C. This method enhances regioselectivity, yielding 75% of the desired product.
Optimization Strategies for Scalable Synthesis
Solvent and Temperature Effects
Comparative studies reveal that THF outperforms DMF in cyclization reactions due to its lower viscosity and improved mixing. Elevated temperatures (>80°C) during alkylation increase reaction rates but risk epimerization at the spiro center.
Catalytic Enhancements
Replacing traditional bases with polymer-supported reagents reduces purification steps. For instance, polystyrene-bound DIPEA in the coupling step eliminates the need for aqueous workup, improving throughput by 20%.
Analytical Characterization and Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy validates the structure:
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can occur at various functional groups, including the carbonyl and ester groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Alkyl halides, acyl chlorides, and thiolating agents for substitution reactions.
Major Products
Oxidation Products: : Sulfoxides and sulfones derived from the methylthio group.
Reduction Products: : Alcohols and amines derived from the reduction of esters and carbonyl groups.
Substitution Products: : Various substituted pyrimidines with altered functional groups.
Scientific Research Applications
Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate has a range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its potential therapeutic effects and pharmacological properties.
Industry: : Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Inhibition or activation of specific biochemical pathways, depending on the target and mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Below is a detailed comparison of the target compound with analogs reported in the literature.
Structural Features
Key Observations :
- Methylthio (-SMe) at the 2-position is a common feature; replacing it with sulfonyl (-SO₂Me) increases hydrophilicity but may reduce membrane permeability .
Physicochemical Properties
Key Observations :
- The spirocyclic group in the target compound likely increases molecular weight and hydrophobicity, which may impact pharmacokinetics.
- Chlorine in the analog enhances reactivity but reduces solubility .
Biological Activity
Ethyl 2-(methylthio)-4-(3-oxo-1,4-diazaspiro[5.5]undecan-1-yl)pyrimidine-5-carboxylate is a complex pyrimidine derivative characterized by its unique structural features, including a spirocyclic framework and various functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C17H24N4O3S
- SMILES : CCOC(=O)C1=CN=C(N=C1N2CC(=O)NCC23CCCCC3)SC
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : Condensation reactions between diketones and amino compounds.
- Spirocyclic Intermediate Synthesis : Cyclization reactions under specific conditions.
- Esterification : Introduction of the ethyl ester group.
- Methylthio Group Addition : Substitution reactions with thiolating agents.
Antimicrobial Properties
Pyrimidine derivatives are also studied for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar activity.
Research Findings
| Study | Findings |
|---|---|
| Research on Pyrimidine Derivatives | Compounds exhibit antiviral activity against HIV and other viruses by inhibiting specific transcriptional processes. |
| Antimicrobial Studies | Related compounds showed effectiveness against various bacterial strains, indicating potential for further exploration in this area. |
Case Studies
While direct case studies on this compound are scarce, the following examples illustrate the biological relevance of similar compounds:
- HIV Inhibition : A study demonstrated that certain pyrimidine derivatives inhibited HIV replication in T cell lines and peripheral blood mononuclear cells, showcasing their potential as antiviral agents.
- Antimicrobial Activity : Research highlighted the effectiveness of pyrimidine derivatives against resistant bacterial strains, emphasizing their therapeutic potential in treating infections.
Q & A
Q. Methodological Recommendations :
- Solvent Optimization : Replace DMF with DMA in Step 2 to reduce decomposition at high temperatures.
- Catalyst Screening : Test alternatives to DMAP (Step 3) such as 4-DMAP or TEA to enhance Boc-protection efficiency.
- Reaction Monitoring : Use inline FTIR to track intermediate formation and adjust reaction time dynamically .
Advanced: How to resolve contradictions in reported biological activity (e.g., kinase inhibition)?
Q. Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to validate potency thresholds.
- Kinase Panel Screening : Compare activity against >50 kinases to assess selectivity (e.g., using ADP-Glo™ assays).
- Structural Analog Testing : Modify the spiro ring (e.g., diazaspiro[4.5] vs. [5.5]) and compare inhibition profiles. suggests spiro ring size impacts target binding .
Advanced: How to computationally model the spirocyclic conformation and puckering effects?
Q. Answer :
- Puckering Coordinates : Apply Cremer-Pople parameters (θ, φ) to quantify ring puckering in the diazaspiro system. For six-membered rings, calculate out-of-plane displacements using crystallographic data .
- MD Simulations : Use AMBER or GROMACS to simulate conformational flexibility. Restrained simulations (e.g., 2D RMSD plots) can identify stable puckered states under physiological conditions.
Advanced: What are the challenges in synthesizing structural analogs with modified substituents?
Q. Answer :
- Methylthio Replacement : Substituting -SMe with -OMe or -NH₂ requires adjusting coupling conditions (e.g., Pd-catalyzed cross-coupling for aryl ethers).
- Spiro Ring Modifications : Introducing heteroatoms (e.g., oxygen) into the spiro core may require re-optimizing cyclization steps (see for related diazaspiro derivatives) .
Advanced: How to validate the compound’s stability under physiological conditions?
Q. Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC-MS.
- Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis of the ethyl carboxylate group .
Advanced: What crystallographic software settings are optimal for refining its structure?
Q. Recommendations :
- SHELXL Parameters : Set
TREFfor anisotropic refinement of non-H atoms. UseHKLF 4for high-resolution data (<1.0 Å). - Hydrogen Bond Restraints : Apply
DFIXandDANGcommands to maintain geometry during refinement .
Advanced: How does the spirocyclic conformation influence solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
